Product packaging for Boc-3-methyl-D-phenylalanine(Cat. No.:CAS No. 114873-14-2)

Boc-3-methyl-D-phenylalanine

Cat. No.: B1336540
CAS No.: 114873-14-2
M. Wt: 279.33 g/mol
InChI Key: HBBXWMALJNZDOM-GFCCVEGCSA-N
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Description

Boc-3-methyl-D-phenylalanine is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B1336540 Boc-3-methyl-D-phenylalanine CAS No. 114873-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBXWMALJNZDOM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Unnatural Amino Acid Chemistry

Boc-3-methyl-D-phenylalanine is classified as an unnatural amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Unnatural amino acids are vital components in drug discovery and protein engineering, as they can be incorporated into peptides and proteins to alter their structure and function. This modification can lead to molecules with enhanced stability, selectivity, and bioactivity.

The structure of this compound is characterized by a D-phenylalanine core, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a methyl group is attached to the 3-position of the phenyl ring. nih.gov The "D" designation indicates the stereochemistry of the alpha-carbon, which is opposite to the "L" configuration of naturally occurring amino acids. The Boc protecting group is crucial in peptide synthesis as it prevents the amino group from reacting while other chemical transformations are carried out on the molecule. cymitquimica.com It is stable under basic conditions and can be readily removed under acidic conditions. cymitquimica.com The methyl group on the phenyl ring provides additional steric bulk and hydrophobicity compared to its parent amino acid, D-phenylalanine. nih.govnih.gov

Significance in Modern Synthetic Methodologies and Chemical Biology

The unique structural features of Boc-3-methyl-D-phenylalanine make it a valuable tool in modern synthetic methodologies and chemical biology. In peptide synthesis, the incorporation of this unnatural amino acid can introduce conformational constraints and influence the secondary structure of peptides. This is a key strategy in the design of peptide-based therapeutics with improved metabolic stability and receptor-binding affinity.

In the broader context of organic synthesis, Boc-protected amino acids are fundamental building blocks. cymitquimica.com Modern synthetic methods often involve the coupling of such derivatives to create complex molecules with specific biological activities. kvmwai.edu.in For instance, the synthesis of peptide derivatives often employs coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of amide bonds. mdpi.com

In chemical biology, unnatural amino acids like this compound are used to probe and manipulate biological systems. By replacing a natural amino acid with an unnatural one in a protein, researchers can study the effects of this change on protein folding, protein-protein interactions, and enzymatic activity. This approach provides valuable insights into the fundamental principles of molecular recognition and catalysis in biological processes. The development of peptide-based therapeutics often relies on the precise control over amino acid sequences, and compounds like this compound are instrumental in achieving this. chemimpex.com

Overview of Boc 3 Methyl D Phenylalanine As a Chiral Building Block

Chirality is a critical aspect of molecular recognition in biological systems. Boc-3-methyl-D-phenylalanine is a chiral molecule, and its specific stereochemistry is pivotal to its function as a building block in the synthesis of enantiomerically pure compounds. cymitquimica.com The use of chiral building blocks is essential in the pharmaceutical industry to ensure that a drug interacts with its biological target in the intended manner.

The synthesis of complex chiral molecules often relies on the availability of enantiomerically pure starting materials. This compound, with its defined stereocenter, serves as a versatile starting point for the construction of such molecules. For example, it can be used in the synthesis of tripeptide derivatives with multiple stereogenic centers. nih.gov The predictable stereochemistry of this building block allows for the controlled assembly of complex structures with high diastereoselectivity. The aromatic and chiral nature of phenylalanine and its derivatives makes them attractive for creating self-assembling structures with unique optical properties. mdpi.com

Physicochemical Properties of this compound nih.gov

PropertyValue
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6
Exact Mass 279.14705815 Da
Monoisotopic Mass 279.14705815 Da
Topological Polar Surface Area 75.6 Ų
Heavy Atom Count 20

Synthetic Strategies and Methodological Advancements for this compound

The synthesis of non-natural amino acids, such as this compound, is a critical endeavor in medicinal chemistry and drug discovery. These unique building blocks are incorporated into peptides and other molecules to enhance biological activity, improve metabolic stability, and modulate conformational properties. The precise stereochemical control required for the D-enantiomer, coupled with the strategic placement of the Boc protecting group, necessitates sophisticated synthetic approaches. This article details the key methodologies for preparing this valuable compound, focusing on enantioselective synthesis, protecting group strategies, and derivatization techniques.

Role of Boc 3 Methyl D Phenylalanine in Medicinal Chemistry and Drug Discovery

Building Block for Pharmaceutical Intermediates

Boc-3-methyl-D-phenylalanine serves as a crucial building block in the synthesis of various pharmaceutical intermediates. illinois.edumedchemexpress.com As a protected amino acid, it is fundamental to modern peptide research, enabling the creation of therapeutic peptides, diagnostic tools, and research probes. nbinno.com The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine function, which prevents unwanted reactions during chemical synthesis, allowing for precise and controlled chain elongation in both solid-phase and solution-phase peptide synthesis. nbinno.comnbinno.com

The presence of the methyl group at the meta-position of the phenyl ring is a key feature. This small modification can induce specific conformational changes or steric interactions within a peptide chain. nbinno.com These structural constraints can lead to enhanced biological activity by increasing binding affinity to a target receptor or enzyme. Furthermore, the methyl group can improve the metabolic stability of the resulting peptide by sterically hindering enzymatic degradation. nbinno.com

D-phenylalanine and its derivatives are considered valuable building blocks for pharmaceuticals. illinois.edu The use of the D-enantiomer, as opposed to the naturally occurring L-enantiomer, is a common strategy in drug design to increase resistance to proteolytic enzymes, thereby extending the in vivo half-life of peptide-based drugs. The synthesis of compounds with a specific stereochemistry is critical, as biological activity is often dependent on the correct enantiomer. nih.gov For instance, in the synthesis of analogs of the anti-mycobacterial compound MMV688845, starting with Boc-protected (R)-phenylalanine (a D-phenylalanine derivative) is essential to obtain the biologically active R enantiomer of the final product. nih.gov

Design and Optimization of Drug Candidates

The unique structural features of this compound make it an instrumental component in the design and optimization of novel drug candidates. illinois.educhemimpex.com Medicinal chemists utilize this and similar non-natural amino acids to fine-tune the properties of lead compounds, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles.

This compound and related derivatives are employed in the design of targeted drug delivery systems. chemimpex.comchemimpex.com These systems are engineered to deliver therapeutic agents specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects. Peptides containing modified amino acids can be designed to recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells. The incorporation of this compound can influence the hydrophobicity and conformation of these peptides, which in turn affects their interaction with cell membranes and their ability to carry drug payloads. chemimpex.comnih.gov The precise control over the structure allows for the optimization of these peptide carriers for enhanced targeting and drug release. chemimpex.com

Compounds derived from this compound are investigated as modulators of specific biological pathways implicated in various diseases. nbinno.comnih.gov The introduction of this non-natural amino acid into a peptide or small molecule can significantly alter its interaction with biological targets. nbinno.com For example, in the development of novel HIV-1 capsid (CA) modulators, a phenylalanine core was identified as a key structural element for interaction with the target protein. nih.gov By synthesizing derivatives of N-(tert-butoxycarbonyl)-L-phenylalanine, researchers were able to explore the structure-activity relationships and optimize binding to key residues in the HIV-1 CA, ultimately leading to compounds with improved antiviral activity. nih.gov Similarly, the synthesis of novel peptides using unusual amino acids allows for the creation of molecules that can modulate biological pathways in ways that natural peptides cannot. nih.gov

The design of potent and selective ligands for specific receptors and enzymes is a cornerstone of drug discovery. This compound is a valuable tool in this process. chemimpex.com The methyl group on the phenyl ring can serve as a structural probe, providing insights into the steric and electronic requirements of a receptor's binding pocket. nbinno.com By systematically modifying the position of the methyl group or introducing other substituents, chemists can map the topology of the binding site and design ligands with improved affinity and selectivity. nbinno.com The D-configuration also plays a crucial role, as receptors and enzymes are chiral, and often one enantiomer of a ligand will bind with significantly higher affinity than the other. nih.gov This principle is applied in the development of peptide-based therapeutics, where precise control over the amino acid sequence and stereochemistry is critical for targeting specific receptors or enzymes effectively. chemimpex.comchemimpex.com

Pharmacological Investigations of Derived Compounds

The true value of this compound as a building block is demonstrated through the pharmacological investigation of the compounds derived from it. These studies assess the biological activity and therapeutic potential of the novel molecules.

Derivatives of D-phenylalanine have shown promising activity against various species of mycobacteria, including the causative agent of tuberculosis, Mycobacterium tuberculosis, and non-tuberculous mycobacteria like Mycobacterium abscessus. nih.govnih.gov

One notable area of research involves the derivatization of Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide (MMV688845), a compound with known activity against M. abscessus. nih.gov In these studies, Boc-protected D-phenylalanine derivatives serve as the starting material to ensure the synthesis of the active R-enantiomer. nih.gov Modifications to the core structure have led to new compounds with significantly improved potency. For example, the S-oxide derivatives of the parent compound demonstrated an 8-fold increase in activity against M. abscessus. nih.gov

Another class of compounds, the D-phenylalanine-benzoxazoles, has also been investigated for anti-tubercular activity. nih.govresearchgate.net The compound Q112, a D-phenylalanine-benzoxazole derivative, displays potent activity against M. tuberculosis by perturbing the essential pantothenate/coenzyme A biosynthetic pathway. nih.govresearchgate.net Research in this area focuses on creating non-hydrolyzable derivatives to improve stability in plasma while retaining potent antibacterial activity. tbdrugaccelerator.org

The table below summarizes the in vitro activity of selected D-phenylalanine derivatives against various mycobacterial species.

CompoundTarget MycobacteriaActivity (MIC₉₀)Reference
MMV688845Mycobacterium abscessus6.25 - 12.5 µM nih.gov
S-oxide derivatives of MMV688845Mycobacterium abscessus0.78 µM nih.gov
Q112 (D-phenylalanine-benzoxazole)Mycobacterium tuberculosisPotent activity reported nih.govresearchgate.net

Bradykinin (B550075) Agonist and Antagonist Development

The strategic incorporation of modified amino acids like this compound is a key tactic in the development of potent and selective bradykinin receptor modulators. Bradykinin, a nonapeptide, is involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and blood pressure regulation. Its effects are mediated by two main G-protein coupled receptors, B1 and B2. The development of synthetic agonists and antagonists for these receptors is a significant area of research for therapeutic interventions.

The native peptide structure of bradykinin is susceptible to rapid degradation by peptidases, which limits its therapeutic potential. The introduction of unnatural amino acids, such as D-isomers and N-methylated derivatives, is a common strategy to increase peptide stability and receptor affinity. The D-phenylalanine moiety, in particular, is a crucial component in many bradykinin antagonists.

Research into bradykinin analogs has demonstrated that substitutions at specific positions of the peptide sequence can dramatically alter their biological activity, converting agonists into antagonists or enhancing selectivity for a particular receptor subtype. For instance, studies on bradykinin analogs where proline residues were replaced by N-methyl-D-phenylalanine have been conducted to explore the conformational requirements for receptor binding and activity. These modifications, which are structurally related to this compound, highlight the importance of steric and conformational constraints imposed by such residues in achieving desired pharmacological profiles. The Boc (tert-butyloxycarbonyl) protecting group in this compound is primarily used during peptide synthesis to prevent unwanted reactions at the amine group, and it is typically removed in the final bioactive peptide.

While direct studies specifically employing this compound in bradykinin modulators are not extensively documented in publicly available research, the principles derived from studies with similar structures underscore its potential. The methyl group on the phenyl ring can influence the molecule's hydrophobicity and steric interactions within the receptor binding pocket, potentially leading to improved affinity and selectivity. The D-configuration of the amino acid is known to contribute to enzymatic stability, a desirable trait for drug candidates.

Neurotransmitter Regulation

The phenylalanine backbone is a fundamental precursor in the biosynthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. wikipedia.org Consequently, derivatives of phenylalanine are of significant interest in neuroscience research for their potential to modulate neurotransmitter activity and serve as therapeutic agents for neurological disorders.

This compound, as a modified amino acid, holds potential for influencing neurotransmitter systems, although its direct effects are still a subject of ongoing research. The L-isomer of 3-methyl-phenylalanine has been investigated for its role in modulating neurotransmitter activity, suggesting that such modifications can impact neurological pathways. chemimpex.com The D-isomer, while not typically incorporated into proteins, can have distinct pharmacological activities.

The presence of the methyl group on the phenyl ring can alter the interaction of the molecule with enzymes involved in neurotransmitter synthesis and metabolism. For example, it could potentially act as an inhibitor or a modulator of enzymes like tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamines.

Studies on Biological Functions of Derived Compounds

Protein-Protein Interaction Studies using Modified Phenylalanine Derivatives

One common technique is photo-affinity labeling, where a photo-activatable group is incorporated into a phenylalanine derivative. This allows for the formation of covalent bonds with interacting proteins upon exposure to UV light, enabling the identification of binding partners. The methyl group in this compound could serve as a subtle steric probe to map the binding pocket of a protein.

The hydrophobic nature of the phenyl ring in phenylalanine often plays a significant role in mediating PPIs, frequently being found at the interface of protein complexes. nih.gov By introducing a methyl group at the 3-position of the phenyl ring, researchers can investigate the impact of this modification on the binding affinity and specificity of the interaction. This can provide valuable insights into the structural requirements for a particular PPI.

Protein Folding and Dynamics Research

The three-dimensional structure of a protein, which dictates its function, is determined by the sequence of its amino acids. Phenylalanine, with its bulky and hydrophobic side chain, often plays a critical role in the hydrophobic core of a protein, contributing to its stability and proper folding.

Introducing modified phenylalanine residues like 3-methyl-phenylalanine can be a powerful tool to study protein folding and dynamics. The methyl group can introduce subtle steric changes that can affect the packing of the hydrophobic core. By observing the effects of this modification on protein stability and folding rates, researchers can gain a deeper understanding of the forces that govern these processes.

Studies have utilized methyl-substituted phenylalanine derivatives to probe the rotational dynamics of the phenyl ring within the protein core. nih.gov This mobility can be crucial for protein function, and understanding how it is influenced by modifications can provide insights into the relationship between protein structure, dynamics, and biological activity.

Inhibition of Endorphin Breakdown

D-phenylalanine is known to be an inhibitor of enkephalinases, enzymes that degrade enkephalins, which are naturally occurring opioid peptides (endorphins). nih.govclinmedjournals.org By inhibiting these enzymes, D-phenylalanine can increase the levels of enkephalins in the brain, leading to analgesic and mood-elevating effects.

This compound, as a derivative of D-phenylalanine, is hypothesized to retain this inhibitory activity. The methyl group on the phenyl ring could potentially enhance the binding affinity of the molecule to the active site of enkephalinases, thereby increasing its potency as an inhibitor. The Boc protecting group would need to be removed for the molecule to be active in this context, as the free amine is often important for binding to the enzyme.

The potential of this compound-derived compounds as enkephalinase inhibitors makes them interesting candidates for the development of non-addictive analgesics and treatments for conditions associated with low endorphin levels.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a compound to understand how these changes affect its biological activity. For derivatives of this compound, SAR studies would focus on elucidating the roles of the Boc group, the methyl group, the D-configuration, and the phenylalanine backbone in conferring a particular biological effect.

The Boc group is a bulky, lipophilic protecting group. In SAR studies of the final, deprotected peptide or small molecule, the absence of this group is a key point of comparison. However, during the development of synthetic routes, the nature of the protecting group can be varied to optimize reaction yields and purity.

The position and nature of substituents on the phenyl ring are critical variables in SAR studies. For example, moving the methyl group from the 3-position to the 2- or 4-position could dramatically alter the compound's activity by changing its steric and electronic properties. Similarly, replacing the methyl group with other substituents (e.g., halogens, methoxy (B1213986) groups) would provide further insights into the requirements for biological activity. nih.gov

The D-configuration is another important aspect. Comparing the activity of a D-phenylalanine derivative with its L-phenylalanine counterpart can reveal the stereochemical requirements of the target receptor or enzyme.

The following table provides a hypothetical framework for an SAR study of this compound derivatives targeting a generic receptor.

ModificationRationaleExpected Outcome on Activity
Removal of Boc groupTo expose the amine for interaction with the target.Increase or enable activity.
Change position of methyl group (e.g., to 2- or 4-position)To probe the steric tolerance of the binding pocket.Activity may increase, decrease, or be abolished depending on the target's shape.
Replace methyl group with a larger alkyl groupTo investigate the size limitations of the binding pocket.Likely decrease in activity due to steric hindrance.
Replace methyl group with an electron-withdrawing group (e.g., Cl, F)To alter the electronic properties of the phenyl ring.May change binding affinity and mode.
Invert stereochemistry to L-phenylalanineTo assess the importance of stereochemistry for target binding.Significant change in activity is expected.

Such systematic studies are crucial for the rational design of more potent and selective drug candidates based on the this compound scaffold.

Advanced Analytical and Characterization Techniques for Boc 3 Methyl D Phenylalanine and Its Derivatives

Spectroscopic Characterization in Academic Research

Spectroscopic methods are fundamental in the elucidation of the chemical structure and conformational preferences of Boc-3-methyl-D-phenylalanine and related molecules. These techniques provide data on the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state conformation of Boc-protected amino acids and peptides. Techniques such as 1H NMR provide detailed information about the chemical environment of protons within the molecule. For instance, in derivatives of Boc-phenylalanine, the chemical shifts and coupling constants of the backbone and side-chain protons can reveal conformational preferences. researchgate.netchemicalbook.com Temperature-dependent NMR studies can also be employed to understand the dynamic conformational equilibria of these molecules in solution. researchgate.net

For example, the 1H NMR spectrum of a related N-Boc protected methyl ester exhibited sharp and well-resolved signals at room temperature (298 K), but the signals broadened as the temperature was lowered, indicating dynamic conformational changes in solution. researchgate.net In the structural analysis of polyesteramides incorporating L-phenylalanine, 1H NMR confirmed the integration of the amino acid into the polymer backbone. mdpi.com

Below is a representative table of 1H NMR data for a Boc-phenylalanine derivative, illustrating typical chemical shifts.

Proton Assignment Chemical Shift (ppm)
Phenyl (C₆H₅)7.29 - 7.19
NH6.59
α-CH4.62
β-CH₂3.19, 3.08
Boc (C(CH₃)₃)1.42

Note: This table is illustrative and actual chemical shifts can vary based on the specific derivative and solvent used.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable information about the molecule's structure by revealing how it breaks apart. mdpi.com This is particularly useful in confirming the sequence of amino acids in small peptides containing this compound.

In the characterization of polyesteramides based on L-phenylalanine and ε-caprolactone, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) was used to confirm the formation of linear polymer chains and the intercalation of the phenylalanine units. mdpi.com

X-ray Crystallography for Molecular Structure and Conformation

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of molecules in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. For peptides containing modified amino acids like this compound, X-ray crystallography can reveal how the modification influences the peptide backbone conformation, such as the adoption of specific secondary structures like β-turns. researchgate.net

For example, the crystal structure of a tripeptide derivative containing a Boc-protected methionine and a phenylalanine methyl ester revealed a type II β-turn conformation in the peptide backbone. researchgate.net Solid-state density functional theory can be used in conjunction with powder X-ray diffraction data for crystal structure determination of molecules like L-phenylalanine. rsc.org

The following table summarizes key crystallographic data for a related tripeptide derivative.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.867(7)
b (Å)23.54(2)
c (Å)10.34(1)
β (°)99.74(5)
Volume (ų)1407(2)

Data from a related N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester. researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

Chromatographic methods are essential for assessing the purity and enantiomeric composition of this compound, ensuring that it meets the stringent requirements for its intended applications.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the chemical purity of Boc-amino acid derivatives. chemimpex.comjk-sci.comchemimpex.com By separating the compound from any impurities, HPLC can provide a quantitative measure of its purity, which is often required to be ≥98% for use in synthesis. chemimpex.comjk-sci.comchemimpex.com The high chiral purity of Boc-leucine and -phenylalanine enantiomers synthesized from commercial α-amino acids has been confirmed by HPLC. rsc.org

Chiral HPLC for Enantiomeric Composition

For chiral molecules like this compound, it is crucial to determine the enantiomeric purity, which is the relative amount of the desired enantiomer compared to its mirror image. Chiral HPLC is the gold standard for this analysis. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess (ee). nih.govresearchgate.net The enantiomeric excess of chiral unnatural α-phenylalanine derivatives has been determined by HPLC analysis using a chiral column. nih.gov Various chiral stationary phases, such as those based on teicoplanin (Chirobiotic T), have proven effective in separating the enantiomers of ring- and α-methyl-substituted phenylalanine analogues. researchgate.net

The table below provides an example of a chiral HPLC setup for the analysis of phenylalanine derivatives.

Parameter Condition
ColumnDaicel Chiralcel AD-H
Mobile Phasen-hexane/isopropanol = 97:3
Flow Rate0.5 mL/min

This is an example setup and conditions may vary for specific compounds.

Computational Chemistry for Conformational Analysis

Computational chemistry serves as a powerful tool for investigating the three-dimensional structure and conformational preferences of molecules like this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide detailed insights into the molecule's potential energy surface, revealing the relative energies of different conformers and the barriers to their interconversion.

Key Dihedral Angles in this compound:

Dihedral AngleAtoms Defining the AngleDescription
φ (phi) C'-N-Cα-C'Rotation around the N-Cα bond
ψ (psi) N-Cα-C'-ORotation around the Cα-C' bond
ω (omega) Cα-C'-N-HRotation around the peptide bond (amide bond)
χ1 (chi1) N-Cα-Cβ-CγRotation of the side chain around the Cα-Cβ bond
χ2 (chi2) Cα-Cβ-Cγ-Cδ1Rotation of the phenyl ring

Influence of the Boc-Protecting Group:

Impact of the 3-methyl Phenyl Side Chain:

The methyl group at the meta-position of the phenyl ring introduces an additional steric constraint that affects the χ1 and χ2 dihedral angles. This substitution can influence the preferred orientation of the aromatic side chain relative to the amino acid backbone. The methyl group's electron-donating nature may also subtly alter the electronic properties of the phenyl ring, potentially influencing non-covalent interactions.

Research Findings from Analogous Systems:

While specific computational studies on this compound are not extensively available in the public literature, research on similar N-terminally protected phenylalanine derivatives provides valuable insights. For instance, DFT and MP2 calculations on Boc-Gly-ΔPhe-NHMe have demonstrated the significant impact of side chain modifications on the conformational preferences of the peptide backbone, including the tendency to form β-turn structures. researchgate.net Molecular dynamics simulations on phenylalanine-containing peptides have also been instrumental in understanding the self-assembly processes and the role of aromatic interactions, which are relevant to the behavior of this compound in different environments. mdpi.com

A theoretical conformational analysis of this compound would typically involve a systematic scan of the potential energy surface by rotating the key dihedral angles. The resulting energy profile would reveal the global minimum energy conformation as well as other low-energy, populated conformers. The data from such a study would be crucial for understanding the molecule's intrinsic structural preferences, which in turn dictate its interactions with other molecules, such as enzymes or receptors.

Illustrative Conformational Energy Profile:

A hypothetical potential energy scan for the χ1 dihedral angle in this compound, based on general principles for substituted phenylalanines, would likely show distinct energy minima corresponding to staggered conformations that minimize steric clash between the phenyl ring and the amino acid backbone.

Conformer (based on χ1)Approximate Dihedral Angle (χ1)Relative Energy (kcal/mol)Population (%)
gauche(-) -60°0.235
trans 180°0.045
gauche(+) +60°0.520

Note: The data in this table is illustrative and based on typical values for related amino acid derivatives. Specific computational studies are required to determine the precise values for this compound.

Future Directions and Emerging Research Avenues

Novel Derivatization Strategies for Enhanced Bioactivity

The future of Boc-3-methyl-D-phenylalanine in therapeutic design is closely tied to the development of novel derivatization strategies aimed at enhancing bioactivity. The introduction of a methyl group at the meta-position of the phenyl ring already serves to restrict the side chain's rotational freedom, which can lead to a more defined peptide conformation. nih.gov Further modifications are being explored to fine-tune properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles.

Emerging strategies focus on modifying the phenyl ring or the peptide backbone. The incorporation of additional functional groups, such as halogens or nitro groups, onto the aromatic ring can alter electronic properties and introduce new interaction points with biological targets. acs.org Constraining the peptide backbone by incorporating this compound into cyclic peptides or as part of a β-turn mimetic structure is another promising avenue. chemicalbook.com These conformational constraints can lock the peptide into its bioactive shape, potentially increasing potency and stability against enzymatic degradation. nih.govnih.gov The goal of these derivatizations is to transform peptide leads into more drug-like molecules with improved therapeutic potential. researchgate.net

Table 1: Potential Derivatization Strategies and Their Intended Effects

Applications in Nanostructured Peptide Materials

The self-assembly of short peptides into well-ordered nanomaterials is a rapidly advancing field with applications in drug delivery, tissue engineering, and biocatalysis. Phenylalanine-containing peptides are known for their remarkable ability to self-assemble into diverse nanostructures like nanotubes, nanofibers, and hydrogels, driven primarily by π-π stacking of the aromatic rings. nih.govnih.govupc.edu The incorporation of this compound offers a strategic tool to modulate these self-assembly processes.

The methyl group on the phenyl ring can influence the packing and strength of π-π stacking interactions, while the Boc group adds hydrophobicity and steric bulk, potentially leading to novel nanostructured morphologies. chemimpex.com Researchers are exploring how peptides incorporating this unnatural amino acid can form hydrogels with tailored mechanical properties or nanofibers with specific surface functionalities. mdpi.com For instance, the stability of peptide nanostructures can be enhanced by the presence of the methylphenylalanine, leading to more robust systems for the controlled release of therapeutic agents. nih.gov Future work will likely focus on designing specific peptide sequences containing this compound to program the formation of complex, functional biomaterials from the bottom up. researchgate.net

Exploration of New Therapeutic Targets

While D-phenylalanine derivatives have been incorporated into various bioactive peptides, the full therapeutic potential of this compound remains an active area of investigation. Its structural features make it a prime candidate for designing ligands that target protein-protein interactions or specific enzyme active sites. For example, Boc-D-phenylalanine is a known component in the synthesis of inhibitors for poly (ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. chemicalbook.com The 3-methyl variant could offer improved potency or selectivity for this and other targets.

Future research will involve screening peptide libraries containing this compound against a wide range of biological targets. chemimpex.com Areas of particular interest include G-protein coupled receptors (GPCRs), proteases, and protein-protein interfaces involved in diseases like cancer, neurodegenerative disorders, and inflammatory conditions. chemimpex.comchemimpex.com The conformational constraint imposed by the 3-methyl group may be particularly useful in designing peptides that can disrupt challenging targets that have proven difficult to modulate with traditional small molecules.

Development of Advanced Synthetic Methodologies

The accessibility of unnatural amino acids like this compound is critical for their widespread application. While classical methods exist, the development of more efficient, scalable, and stereoselective synthetic routes is a key research focus. Emerging methodologies are moving beyond traditional multi-step sequences to more elegant catalytic approaches.

Advanced strategies such as palladium-catalyzed C-H bond functionalization allow for the direct modification of readily available amino acid precursors, shortening reaction pathways. nih.gov Metallaphotoredox catalysis is another powerful tool for creating a diverse array of phenylalanine analogues from simple starting materials. princeton.edu Furthermore, biocatalytic methods using engineered enzymes like phenylalanine ammonia lyases or aminotransferases offer a green and highly enantioselective alternative for producing D-phenylalanines. acs.orgmdpi.comfrontiersin.org These advanced methods promise to make this compound and a vast library of related derivatives more accessible for research and development. nature.comchemrxiv.org

Table 2: Comparison of Synthetic Methodologies for Unnatural Phenylalanines

Integration with Proteomics and Chemical Biology Platforms

The integration of unnatural amino acids (UAAs) into proteins is a powerful technique in chemical biology and proteomics. nih.govrsc.org this compound can be utilized as a chemical probe to study protein structure, function, and dynamics. interesjournals.org By developing orthogonal tRNA/aminoacyl-tRNA synthetase pairs, it may be possible to site-specifically incorporate 3-methyl-D-phenylalanine into proteins within living cells. profacgen.com

Once incorporated, the methyl group acts as a subtle but informative probe. It can be used in NMR studies to explore the dynamics of hydrophobic cores in proteins, as the methyl group breaks the rotational symmetry of the phenyl ring, providing new structural constraints. nih.gov Furthermore, derivatives of this compound equipped with bioorthogonal handles (e.g., azides or alkynes) could be synthesized. acs.org The incorporation of these functionalized amino acids into proteins would enable selective labeling with fluorescent dyes or other tags for imaging and proteomic analysis, providing a powerful tool to investigate complex biological processes. interesjournals.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Boc-3-methyl-D-phenylalanine in peptide chemistry?

  • Methodological Answer : Synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amino group of 3-methyl-D-phenylalanine. Critical steps include monitoring reaction progress via HPLC or LC-MS to ensure regioselectivity and purity . Characterization requires 1^1H/13^13C NMR to confirm the methyl group's position and Boc protection, complemented by FT-IR to verify carbamate bond formation. Purity should be assessed via reverse-phase HPLC with UV detection (e.g., 220 nm) .

Q. How can researchers optimize the purification of this compound to minimize diastereomer contamination?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak® columns) to resolve D/L enantiomers. Gradient elution with hexane/isopropanol mixtures improves separation efficiency. For diastereomers arising from incomplete methylation, recrystallization in ethyl acetate/hexane systems at low temperatures can enhance purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for amino acid derivatives: use fume hoods for synthesis steps, wear nitrile gloves and safety goggles, and store the compound at 0–6°C to prevent decomposition. Refer to safety data sheets (SDS) for acute toxicity and disposal protocols .

Advanced Research Questions

Q. How does the methyl group at the 3-position influence the steric and electronic properties of this compound in peptide backbone conformations?

  • Methodological Answer : Computational modeling (e.g., DFT or MD simulations) can predict steric hindrance effects. Experimentally, compare circular dichroism (CD) spectra of peptides incorporating this compound versus unmodified D-phenylalanine to assess conformational changes. X-ray crystallography of model peptides provides atomic-level structural insights .

Q. What strategies resolve contradictions in NMR data when characterizing this compound derivatives with similar substituents?

  • Methodological Answer : For overlapping signals, use 2D NMR techniques (HSQC, COSY) to assign proton-carbon correlations. Isotopic labeling (e.g., 13^{13}C-methyl groups) or variable-temperature NMR can distinguish dynamic vs. static stereochemical ambiguities . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How can attosecond spectroscopy be applied to study ultrafast electronic dynamics in this compound?

  • Methodological Answer : Attosecond pump-probe setups (e.g., XUV-IR) track electron localization and charge migration post-ionization. Compare dynamics with unmodified phenylalanine to isolate methyl group effects. Data analysis focuses on time-resolved photoelectron spectra and transient absorption kinetics .

Q. What are the challenges in incorporating this compound into solid-phase peptide synthesis (SPPS) workflows?

  • Methodological Answer : The Boc group’s acid-labile nature requires careful selection of deprotection agents (e.g., TFA in DCM). Pre-activation with HOBt/DIC improves coupling efficiency. Monitor resin loading via Kaiser test or UV absorbance. For steric hindrance, extend coupling times or use microwave-assisted SPPS .

Experimental Design and Data Analysis

Q. How to design a study comparing the enzymatic stability of peptides containing this compound versus native residues?

  • Methodological Answer : Use trypsin/chymotrypsin digestion assays under physiological conditions (37°C, pH 7.4). Monitor degradation via MALDI-TOF MS or LC-MS/MS. Include controls with D-phenylalanine and Boc-D-phenylalanine to isolate methylation effects. Statistical analysis (ANOVA) identifies significant stability differences .

Q. What are best practices for ensuring reproducibility in this compound synthesis across labs?

  • Methodological Answer : Adhere to Beilstein Journal guidelines: document reaction conditions (solvent, temperature, catalyst), report yields and purity metrics (HPLC, NMR), and deposit raw data in repositories like Zenodo. Cross-lab validation via round-robin testing reduces protocol variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.